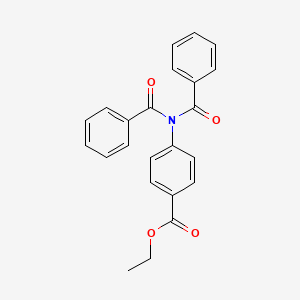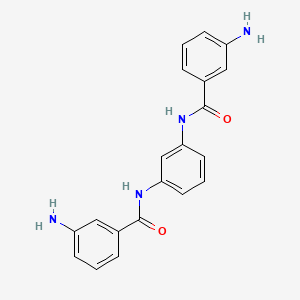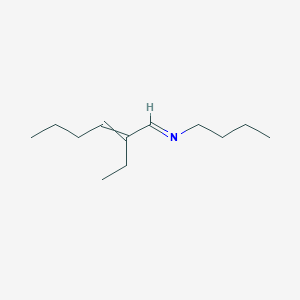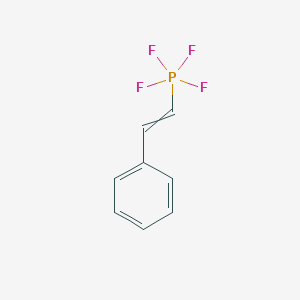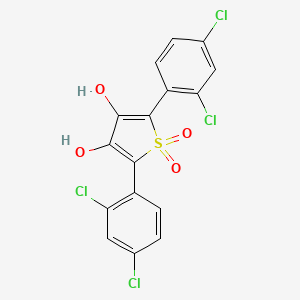![molecular formula C7H7F3O4 B14743310 2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester CAS No. 368-28-5](/img/structure/B14743310.png)
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C8H9F3O4. It is known for its unique properties due to the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and stability. This compound is used in various scientific and industrial applications due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester typically involves the esterification of 2-Propenoic acid with ethyl alcohol in the presence of a trifluoroacetylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common reagents used in this synthesis include trifluoroacetic anhydride and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve maximum efficiency. The use of advanced technologies and equipment ensures the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can form stable complexes with enzymes and proteins, affecting their activity and function. This interaction can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-oxo-2-(2,2,2-trifluoroethoxy)ethyl ester
- 2-Propenoic acid, 2-methyl-, 3,5-bis[(2,2,2-trifluoroacetyl)oxy]tricyclo[3.3.1.13,7]dec-1-yl ester
Uniqueness
2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester is unique due to its trifluoroacetyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial uses.
Propriétés
Numéro CAS |
368-28-5 |
|---|---|
Formule moléculaire |
C7H7F3O4 |
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
ethyl 2-(2,2,2-trifluoroacetyl)oxyprop-2-enoate |
InChI |
InChI=1S/C7H7F3O4/c1-3-13-5(11)4(2)14-6(12)7(8,9)10/h2-3H2,1H3 |
Clé InChI |
KAAIZPDVLXGOQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


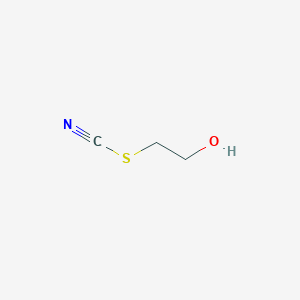
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
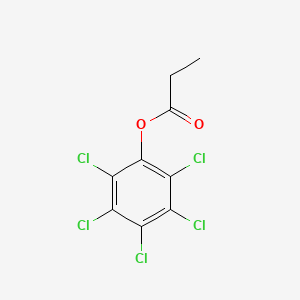

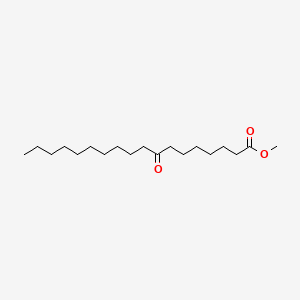
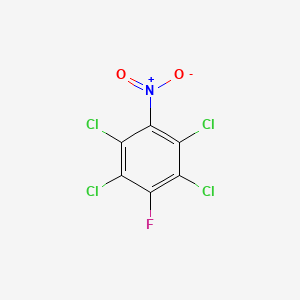
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
